5H-Pyrido(4,3-b)indole-8-carboxylic acid, 1,2,3,4-tetrahydro-2-methyl-, hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of 5H-pyrido[4,3-b]indole derivatives, including those with a methoxycarbonyl group at the 4-position, has been developed based on 1-hydroxyindole chemistry. This method has enabled the preparation of various 3-substituted and 2-substituted methyl derivatives of 5H-pyrido[4,3-b]indole-4-carboxylates (Somei, Yamada, & Yamamura, 1998). Additionally, the synthesis of 5H-pyrido[4,3-b]indole via modifications of the Pomeranz-Fritsch isoquinoline synthesis has been reported, showcasing a method to obtain this compound from 3-formylindole (Campos et al., 2010).
Molecular Structure Analysis
The molecular structure of 5H-pyrido[4,3-b]indole derivatives has been explored through various synthetic routes and characterizations, including NMR, IR, and mass spectral data. These analyses have confirmed the chemical structures of the synthesized compounds and provided insight into their molecular configurations and potential interactions (Ganga Reddy et al., 2022).
Chemical Reactions and Properties
5H-pyrido[4,3-b]indole compounds have been involved in numerous chemical reactions, highlighting their versatility and reactivity. For example, their activation and reaction with DNA have been studied, identifying key metabolites and elucidating the mechanism of covalent DNA binding (Hashimoto, Shudo, & Okamoto, 1980).
Scientific Research Applications
Antidiabetic Properties
Researchers synthesized compounds structurally related to 5H-Pyrido(4,3-b)indole-8-carboxylic acid for exploring their potential as antidiabetic agents. Specifically, 2-(methylsulfonyl)-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole-3-carboxylic acid (DM3) and its derivatives were synthesized and evaluated. Compound DM5 exhibited potent antidiabetic activity in streptozotocin-induced diabetic rats (Choudhary et al., 2011).
Calcium-Antagonist Activity
Derivatives of 2,3,4,5-tetrahydroand 2,3,4-hexahydro-1H-pyrido[4,3-b]indole, closely related to 5H-Pyrido(4,3-b)indole-8-carboxylic acid, were studied for their pharmacological properties, including calcium-antagonist activity. Some of these compounds were observed to have neuroprotective properties and were investigated for their potential as calcium-antagonists (Ivanov et al., 2001).
Synthesis and Chemical Characterization
The compound's structure and synthesis process are crucial for understanding its potential applications. There have been studies focusing on the synthesis and characterization of compounds structurally similar to 5H-Pyrido(4,3-b)indole-8-carboxylic acid, emphasizing the significance of chemical characterization in exploring potential therapeutic applications (Campos et al., 2010).
Antiviral Properties
Studies have been conducted to synthesize and evaluate the antiviral properties of derivatives similar to 5H-Pyrido(4,3-b)indole-8-carboxylic acid. These compounds were investigated for their effectiveness against viruses like the bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and influenza A virus, showcasing the potential of this compound class in antiviral therapeutics (Ivachtchenko et al., 2015).
Safety And Hazards
Future Directions
The compound and its derivatives have shown high anti-tumor activity . They have been found to have moderate to excellent antiproliferative activity with IC50 values between 0 μM and 100 μM against cancer cells . This suggests that they could be further explored for their potential in cancer treatment .
properties
IUPAC Name |
2-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indole-8-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2.ClH/c1-15-5-4-12-10(7-15)9-6-8(13(16)17)2-3-11(9)14-12;/h2-3,6,14H,4-5,7H2,1H3,(H,16,17);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUFFFPURQWXJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50193451 |
Source
|
Record name | 5H-Pyrido(4,3-b)indole-8-carboxylic acid, 1,2,3,4-tetrahydro-2-methyl-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50193451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5H-Pyrido(4,3-b)indole-8-carboxylic acid, 1,2,3,4-tetrahydro-2-methyl-, hydrochloride | |
CAS RN |
40431-45-6 |
Source
|
Record name | 5H-Pyrido(4,3-b)indole-8-carboxylic acid, 1,2,3,4-tetrahydro-2-methyl-, hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040431456 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5H-Pyrido(4,3-b)indole-8-carboxylic acid, 1,2,3,4-tetrahydro-2-methyl-, hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50193451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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